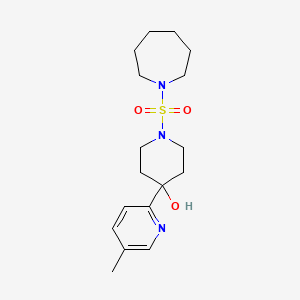

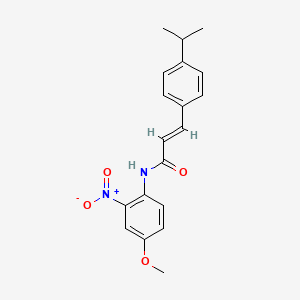

1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol often involves the intramolecular cyclization of aminopiperidines in an acidic medium or through condensation reactions involving specific sulfonylchlorides and bases in suitable solvents. For instance, the synthesis of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) through intramolecular cyclization showcases a method that could be analogous to the synthesis of the compound of interest (Kuznetsov et al., 1991). Additionally, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol via condensation highlights a pathway that may be adapted for synthesizing similar sulfonyl-piperidin-4-ol compounds (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography provides deep insights into the molecular structure of piperidine derivatives, revealing details such as conformation, crystallization, and intramolecular interactions. The molecular structure of related compounds indicates a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, which could be similar in the target compound (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, S_N1 reactions, and condensation reactions, leading to a wide array of products with potential biological activities. The versatility in chemical reactions showcases the reactivity of the piperidine ring and its substituents, which is crucial for synthesizing new derivatives with desired properties (Adelbrecht et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. For related compounds, crystallographic and thermal analyses provide insights into stability, phase transitions, and polymorphism, which are essential for understanding the compound's behavior under different conditions (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stereochemistry, and functional group transformations, are central to the utility of piperidine derivatives in synthetic chemistry. For example, the synthesis and antibacterial study of S-substituted aliphatic analogues highlight the potential biological activities of these compounds, suggesting that modifications to the piperidine core can significantly impact their chemical and biological properties (Sattar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound 1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, due to its complex structure, has been a subject of interest in synthetic organic chemistry. Research efforts have focused on the synthesis of compounds with similar structural features, demonstrating the versatility of piperidine and azepane scaffolds in chemical synthesis. For instance, the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents showcases the potential for creating diverse molecules for further pharmacological testing (É. G. Mesropyan et al., 2005). Similarly, studies on spiro-piperidin-4-ones highlight the atom economic and stereoselective synthesis of compounds potentially relevant for antimycobacterial applications (R. Kumar et al., 2008).

Pharmacological Exploration

While the specific applications of this compound in pharmacology are not directly documented, related compounds have been investigated for their potential in treating various conditions. The study of κ-opioid receptor antagonists, for example, showcases the exploration of piperidine derivatives in the development of treatments for depression and addiction disorders, suggesting a potential pharmacological utility for structurally similar compounds (S. Grimwood et al., 2011).

Antimicrobial and Herbicidal Applications

Research on piperidine derivatives extends to antimicrobial and herbicidal applications. Studies on sulfonylurea-based herbicidal ionic liquids demonstrate the agricultural applications of piperidine scaffolds, providing insights into how similar compounds could be developed for targeted herbicidal activity (J. Pernak et al., 2015). Additionally, the synthesis of spiro thiazolinone heterocyclic compounds and their antimicrobial evaluation underline the broad spectrum of biological activities associated with piperidine and related heterocyclic compounds (P. N. Patel & Y. Patel, 2015).

Eigenschaften

IUPAC Name |

1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S/c1-15-6-7-16(18-14-15)17(21)8-12-20(13-9-17)24(22,23)19-10-4-2-3-5-11-19/h6-7,14,21H,2-5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRAABCUORLKRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2(CCN(CC2)S(=O)(=O)N3CCCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)